molecular formula C7H9N3O B159474 6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde CAS No. 126352-82-7

6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde

Cat. No.: B159474
CAS No.: 126352-82-7
M. Wt: 151.17 g/mol
InChI Key: WRFYHFYOWBNZMH-UHFFFAOYSA-N
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Description

6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde typically involves the condensation of aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be carried out without the need for catalysts. The reaction proceeds in boiling dimethylformamide (DMF) to yield the desired product . Another approach involves the use of acidic conditions to promote the reaction between aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it has been recognized as a mimic of Hantzsch 1,4-dihydropyridine calcium channel blockers and as a potential KATP channel opener .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-6-9-4-1-5-10-7(9)2-3-8-10/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFYHFYOWBNZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=NN2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To acetic anhydride (0.153 ml) was added formic acid (0.077 ml) at 15-20° C. The mixture was stirred at ambient temperature for 30 minutes. To this solution was added 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (100 mg) under ice-cooling and the mixture was stirred at the same temperature for 1 hour. The reaction mixture was added to a mixture of dichloromethane and aqueous sodium bicarbonate solution. The separated organic layer was dried over magnesium sulfate and evaporated in vacuo to give 4-formyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (79.9 mg).
Quantity
0.153 mL
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reactant
Reaction Step One
Quantity
0.077 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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